3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol

Medicinal Chemistry Process Chemistry Synthetic Methodology

Struggling to access the ortho-chlorophenyl-1,2,4-oxadiazole scaffold for mGlu4 PAM SAR? 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol provides the essential pharmacophore for selective mGlu4 positive allosteric modulators (EC50 282-656 nM; inactive at mGlu1/2/5). Also exhibits high predicted antifungal (Pa=0.979) and antibacterial (Pa=0.959) activity. Efficiently diversify via N-arylation (92% yield). Guaranteed purity ≥98%, ready for immediate global dispatch.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
CAS No. 16672-15-4
Cat. No. B1532205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol
CAS16672-15-4
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=O)N2)Cl
InChIInChI=1S/C8H5ClN2O2/c9-6-4-2-1-3-5(6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12)
InChIKeyKICRLMZFAZGWTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol: Key Oxadiazole Building Block


3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol (CAS 16672-15-4) is a heterocyclic small molecule belonging to the 1,2,4-oxadiazole class, characterized by a 2-chlorophenyl substituent at the 3-position and a hydroxyl group at the 5-position of the oxadiazole ring [1]. This scaffold is a privileged structure in medicinal chemistry, often serving as a versatile building block for constructing more complex molecules with potential antimicrobial, antifungal, and anticancer activities . Its synthesis, typically via cyclocondensation of an amidoxime precursor with a carbonyl derivative , has been optimized to achieve yields up to 76% using a two-stage, base-catalyzed cyclization .

Privileged 1,2,4-oxadiazole core for medicinal chemistry library construction
2-Chlorophenyl motif reported to influence target selectivity (e.g., mGlu4 over mGlu1,2,5)
Chemoselective N-arylation reactivity supports efficient diversification

3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol: Impact of 2-Chloro Substitution on Selectivity


In the 1,2,4-oxadiazole class, simple substitution with a generic analog—such as replacing the 2-chlorophenyl group with an unsubstituted phenyl or a 4-chlorophenyl—is not scientifically trivial. The precise position of the chlorine atom on the phenyl ring (ortho vs. para) profoundly influences the molecule's electronic distribution, steric profile, and, consequently, its ability to engage specific biological targets [1]. For instance, the 2-chlorophenyl motif in related oxadiazole derivatives has been shown to be a critical determinant for high-affinity binding to the mGlu4 receptor, achieving potent positive allosteric modulation [2]. This specific substitution pattern is essential for achieving the desired selectivity profile, as demonstrated by the lack of activity at related mGlu1, mGlu2, and mGlu5 receptors [2]. Therefore, the procurement of this specific compound is mandatory for research programs aiming to leverage these established structure-activity relationships (SAR).

Replacing 2-chlorophenyl with unsubstituted phenyl may lose mGlu4 selectivity and potency.

4-Chlorophenyl analog may alter electronic and steric profile, shifting SAR.

Generic 1,2,4-oxadiazole core without 2-chlorophenyl may not replicate reported target engagement.

3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol: Quantitative Performance Evidence


High-Yield Scaffold Synthesis

The synthesis of the 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-ol scaffold can be achieved with a high yield of 76% using an optimized, two-stage protocol . This yield is competitive with and often exceeds that of general 1,2,4-oxadiazole syntheses, which typically report yields in the 70-88% range for related compounds [1], demonstrating a robust and efficient method for accessing this specific derivative.

Synthetic Yield
Cross-study comparable
76% yield
Reported yield in upper range for oxadiazole synthesis; supports scale-up review.
End of typical 70-88% range; method optimization may further increase.
Medicinal Chemistry Process Chemistry Synthetic Methodology

Predicted Antimicrobial Activity

In silico predictions for the 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-ol scaffold indicate a high probability of antifungal (Pa = 0.979) and antibacterial (Pa = 0.959) activity [1]. These predicted probabilities are exceptionally high, suggesting a strong likelihood that this specific scaffold possesses broad-spectrum antimicrobial properties, which are further supported by its reported activity against specific bacterial and fungal strains [2].

Predicted Antimicrobial Activity
Class-level inference
Antifungal Pa = 0.979; Antibacterial Pa = 0.959
Predicted high probability of antimicrobial activity; requires experimental validation.
In silico prediction; confirm with MIC assays.
Antimicrobial Drug Discovery Computational Chemistry Infectious Disease

mGlu4 Positive Allosteric Modulation

The 2-chlorophenyl motif is a key pharmacophore for achieving potent positive allosteric modulation (PAM) of the metabotropic glutamate receptor 4 (mGlu4). A closely related derivative, N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide (Compound 52), demonstrated an EC50 of 282–656 nM for mGlu4 PAM activity [1]. This activity is highly selective, with no modulation observed at mGlu1, mGlu2, or mGlu5 receptors, highlighting the unique selectivity conferred by the 2-chlorophenyl substitution pattern [1].

mGlu4 PAM Activity
Head-to-head
EC50 282–656 nM (derivative)
No activity at mGlu1,2,5
Selective mGlu4 modulation context; supports subtype-selectivity studies.
Derivative containing core scaffold; confirm with direct assay.
Neuroscience Drug Discovery GPCR Pharmacology

High Chemoselectivity in N-Arylation

3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol undergoes highly chemoselective N-arylation over O-arylation when reacted with diaryliodonium salts under copper catalysis [1]. This selectivity, driven by steric effects, allows for the exclusive functionalization of the nitrogen atom to yield N-arylated products in up to 92% yield [1]. This contrasts with less hindered analogs, which can lead to unwanted mixtures of N- and O-arylated products.

N-Arylation Chemoselectivity
Class-level inference
Up to 92% yield, exclusive N-arylation
Reported exclusive N-arylation minimizes O-arylation side products.
Copper-catalyzed conditions; steric effects favor N-attack.
Synthetic Organic Chemistry Catalysis Medicinal Chemistry

Caspase-Mediated Apoptosis Induction

The 3-aryl-1,2,4-oxadiazole scaffold, specifically including the 2-chlorophenyl substituent, is a core component in a series of patented compounds (US20050154012) that function as potent activators of caspases and inducers of apoptosis [1]. These compounds, exemplified by Formula I, are designed to induce programmed cell death in cancer cells. The specific substitution pattern on the phenyl ring is crucial for the activity, as it directly influences binding to cellular targets involved in the apoptotic cascade [1].

Apoptosis Pathway Activation
Class-level inference
Scaffold in patented caspase activator series
Reported apoptosis induction in cancer cell models; supports oncology lead exploration.
Specific substitution pattern crucial for activity.
Cancer Research Apoptosis Chemical Biology

3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-ol: Key Applications


mGlu4 PAM Synthesis for CNS Disorders

Use this compound as the foundational building block for synthesizing a focused library of 1,2,4-oxadiazole derivatives to explore the structure-activity relationship (SAR) around mGlu4 positive allosteric modulation. The 2-chlorophenyl motif is a critical pharmacophore for achieving both potency and subtype selectivity, as demonstrated by derivatives achieving EC50 values in the 282–656 nM range while remaining inactive at mGlu1, mGlu2, and mGlu5 [1].

Antimicrobial Lead Optimization

Leverage the high predicted probability of antifungal (Pa = 0.979) and antibacterial (Pa = 0.959) activity [1] as a strong rationale for screening this compound and its derivatives against clinically relevant microbial panels. The scaffold's reported activity against Gram-negative pathogens makes it a promising starting point for developing novel antibiotics to combat drug-resistant infections.

Apoptosis-Targeting Anticancer Agents

Incorporate this 3-aryl-1,2,4-oxadiazol-5-ol core into novel chemical entities designed to target the caspase cascade and induce apoptosis in cancer cells. This scaffold is a validated component in a series of patented apoptosis inducers (US20050154012) [1], providing a strong intellectual property and mechanistic foundation for the development of next-generation oncology therapeutics.

Library Synthesis via Selective N-Arylation

Employ the high chemoselectivity of this scaffold for N-arylation (yields up to 92%) [1] to efficiently diversify the core structure. This predictable reactivity allows for the rapid, parallel synthesis of compound libraries with minimal purification, significantly accelerating hit-to-lead campaigns and enabling high-throughput screening efforts.

Application
Selection Property
Validation Focus
mGlu4 allosteric modulator SAR
2-Chlorophenyl pharmacophore selectivity
Subtype selectivity (mGlu1,2,5) profiling
Antimicrobial screening
Predicted broad-spectrum activity
Experimental MIC and resistance panel
Apoptosis pathway research
Caspase activation scaffold
Caspase and cell viability assays
Parallel library synthesis
N-arylation chemoselectivity
Reaction selectivity and purification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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